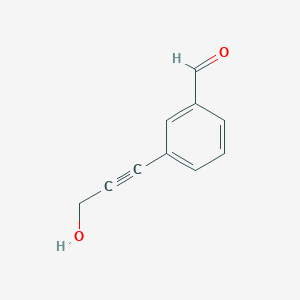

3-(3-Hydroxyprop-1-ynyl)benzaldehyde

Description

Properties

IUPAC Name |

3-(3-hydroxyprop-1-ynyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c11-6-2-5-9-3-1-4-10(7-9)8-12/h1,3-4,7-8,11H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEWITDXVUVFUFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#CCO)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20392353 | |

| Record name | 3-(3-Hydroxyprop-1-yn-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170859-74-2 | |

| Record name | 3-(3-Hydroxyprop-1-yn-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-(3-Hydroxyprop-1-ynyl)benzaldehyde, a compound with the molecular formula C10H10O2, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activities associated with this compound, including its mechanisms of action, effects on different biological systems, and relevant case studies.

- Molecular Formula : C10H10O2

- Molecular Weight : 162.19 g/mol

- IUPAC Name : this compound

- CAS Number : 3422576

Biological Activity Overview

This compound exhibits several biological activities that are significant in pharmacological contexts. The compound has been studied for its potential roles in:

- Antimicrobial Activity : Exhibits inhibitory effects on various bacterial strains.

- Antioxidant Properties : Shows potential in scavenging free radicals.

- Cytotoxic Effects : Demonstrates activity against cancer cell lines.

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. The compound may influence enzyme pathways involved in oxidative stress and cellular proliferation, leading to its observed effects in various assays.

Key Mechanisms:

- Enzyme Inhibition : It may inhibit enzymes that are critical for the survival of pathogenic bacteria or cancer cells.

- Reactive Oxygen Species (ROS) Scavenging : The hydroxyl group in the structure enhances its ability to neutralize free radicals, contributing to its antioxidant capacity.

- Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest in cancer cells, leading to apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibitory effects on E. coli and S. aureus | |

| Antioxidant | Scavenging of DPPH radicals | |

| Cytotoxic | Induces apoptosis in breast cancer cells |

Case Study 1: Antimicrobial Properties

In a study published by PubChem, this compound was tested against several bacterial strains. The results indicated a significant reduction in bacterial growth, particularly against Escherichia coli and Staphylococcus aureus, suggesting its potential as a natural antimicrobial agent .

Case Study 2: Antioxidant Activity

Research conducted on the antioxidant properties of this compound revealed that it effectively scavenged DPPH radicals, demonstrating a strong capacity to reduce oxidative stress in vitro. This activity is crucial for developing therapeutic agents aimed at conditions associated with oxidative damage .

Case Study 3: Cytotoxic Effects on Cancer Cells

A recent study investigated the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer). The findings showed that the compound induced apoptosis and significantly inhibited cell proliferation at micromolar concentrations .

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Properties

Research indicates that 3-(3-Hydroxyprop-1-ynyl)benzaldehyde may possess significant biological activities. It has been studied for its potential as an anti-inflammatory and anticancer agent. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.

Mechanism of Action

The aldehyde functional group can engage in covalent bonding with nucleophilic sites on proteins, potentially altering their function. Additionally, the hydroxypropynyl group may facilitate hydrogen bonding, enhancing its interaction with biomolecules.

Organic Synthesis

Intermediate in Chemical Reactions

In organic chemistry, this compound serves as an important intermediate in synthesizing more complex organic molecules. It can undergo various reactions, including:

- Oxidation : The aldehyde group can be oxidized to form the corresponding carboxylic acid.

- Reduction : It can be reduced to yield the corresponding alcohol.

- Substitution Reactions : The hydroxy group can be replaced with other functional groups through nucleophilic substitution.

These reactions make it a versatile building block for synthesizing pharmaceuticals and agrochemicals.

Materials Science

Applications in Material Development

The compound has also found applications in the development of new materials. Its unique chemical structure allows it to be used as a precursor for creating novel organic materials with specific properties, such as non-linear optical (NLO) characteristics.

Table: Comparison of Reaction Types Involving this compound

| Reaction Type | Product Formed | Common Reagents/Conditions |

|---|---|---|

| Oxidation | 3-(3-Hydroxyprop-1-ynyl)benzoic acid | Potassium permanganate, acidic conditions |

| Reduction | 3-(3-Hydroxyprop-1-ynyl)benzyl alcohol | Sodium borohydride, lithium aluminum hydride |

| Substitution | Various substituted derivatives | Alkyl halides, strong bases like sodium hydride |

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

- A study published in The Journal of Organic Chemistry explored its use as an intermediate in synthesizing complex organic compounds, demonstrating its utility in medicinal chemistry .

- Another research focused on its potential biological activities, revealing promising results in anti-inflammatory assays and cytotoxicity tests against cancer cell lines .

These findings underscore the compound's significance in ongoing research aimed at developing new therapeutic agents.

Comparison with Similar Compounds

Electronic and Steric Effects

Electron-Withdrawing Groups (EWGs):

- The -Cl group in 3-chlorobenzaldehyde increases electrophilicity at the aldehyde, enhancing reactivity in nucleophilic additions (e.g., Grignard reactions) .

- In contrast, the -OCHF₂ group in 4-(difluoromethoxy)-3-(cyclopropylmethoxy)benzaldehyde provides both steric bulk and electronic modulation, favoring selective binding in drug-receptor interactions .

- Hydroxy and Propargyl Alcohol Groups: 3-Hydroxybenzaldehyde exhibits antioxidant activity due to its phenolic -OH group, which scavenges free radicals . The hydroxypropynyl group in the target compound combines redox activity (from -OH) with alkyne reactivity, enabling applications in crosslinking or bioorthogonal chemistry.

Preparation Methods

Core Reaction Mechanism

The Sonogashira cross-coupling reaction is the most widely employed method for introducing the propargyl alcohol side chain to the benzaldehyde scaffold. This palladium-catalyzed process couples a halogenated benzaldehyde derivative (e.g., 3-bromobenzaldehyde) with a terminal alkyne, typically propargyl alcohol, under inert conditions. The general reaction proceeds as follows:

Copper(I) iodide acts as a co-catalyst, while amines like triethylamine or diisopropylamine neutralize HBr byproducts.

Optimized Reaction Conditions

Recent advances have demonstrated the efficacy of γ-valerolactone-based ionic liquids (e.g., tetrabutylphosphonium 4-ethoxyvalerate) as green solvents for Sonogashira couplings. These solvents enhance catalyst stability and eliminate the need for auxiliary bases, achieving yields of 72–99% with >98% purity. Key parameters include:

| Parameter | Optimal Value | Impact on Yield/Purity |

|---|---|---|

| Catalyst Loading | 2 mol% Pd(PPh₃)₄ | Higher loadings reduce cost efficiency |

| Temperature | 60–80°C | Prevents alkyne decomposition |

| Solvent | Tetrabutylphosphonium IL | Enhances reaction rate and selectivity |

| Reaction Time | 4–6 hours | Longer durations risk side reactions |

Industrial protocols often employ continuous-flow systems to maintain these conditions at scale.

Alternative Synthetic Approaches

Oxidation of 3-(3-Hydroxyprop-1-ynyl)benzyl Alcohol

A two-step synthesis begins with Sonogashira coupling of 3-bromobenzyl alcohol and propargyl alcohol, followed by oxidation of the benzyl alcohol group to an aldehyde. Oxidation methods include:

Direct Hydroxylation of 3-Propynylbenzaldehyde

Post-coupling hydroxylation involves treating 3-propynylbenzaldehyde with aqueous NaOH or KOH under controlled pH to introduce the hydroxyl group. This method requires careful temperature control (0–10°C) to prevent alkyne hydration.

Industrial-Scale Production Techniques

Large-Scale Sonogashira Coupling

Industrial facilities utilize palladium-on-carbon (Pd/C) catalysts in fixed-bed reactors to minimize metal leaching. A representative protocol includes:

Solvent Recovery and Recycling

Tetrabutylphosphonium ionic liquids are recovered via liquid-liquid extraction, reducing waste generation by >90% compared to traditional solvents like THF or DMF.

Recent Advances and Innovations

Q & A

Q. How can kinetic isotope effects (KIE) elucidate reaction mechanisms involving the hydroxylpropynyl group?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.